4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
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Description
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H28ClNO3 and its molecular weight is 370.929. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the M1, M2, and M3 subtypes of the muscarinic acetylcholine receptor . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an antagonist to the muscarinic acetylcholine receptors . It binds to these receptors and blocks their activation by acetylcholine, a neurotransmitter. This prevents the downstream effects of receptor activation, leading to a decrease in muscle spasms of the bladder .
Biochemical Pathways
By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal cholinergic neurotransmission in the body. This affects various biochemical pathways, particularly those involved in muscle contraction and glandular secretion. The downstream effects include a decrease in bladder muscle spasms, which can help relieve urinary and bladder difficulties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in bladder muscle spasms . This can help relieve symptoms of urinary and bladder difficulties, including frequent urination and inability to control urination .
Properties
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-LUIAAVAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670096 |
Source
|
Record name | 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173147-63-1 |
Source
|
Record name | 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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